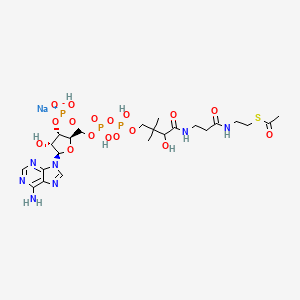
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate is a compound that belongs to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the 1,2,4-triazole ring in the structure imparts unique properties to the compound, making it a valuable scaffold in drug discovery and development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate typically involves the reaction of ethyl bromoacetate with 4-amino-5-ethyl-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, disrupting their normal function. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The 1,2,4-triazole ring is known to form hydrogen bonds and dipole interactions with biological receptors, enhancing its binding affinity and specificity .
Comparación Con Compuestos Similares
Ethyl 2-((4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)amino)acetate can be compared with other similar compounds, such as:
Ethyl 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)amino)acetate: Similar structure but with a methyl group instead of an ethyl group. It may exhibit different biological activities and properties.
Ethyl 2-((4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)amino)acetate: Contains a phenyl group, which can significantly alter its chemical and biological properties.
Ethyl 2-((4-amino-5-isopropyl-4H-1,2,4-triazol-3-yl)amino)acetate: The presence of an isopropyl group can affect its solubility and reactivity.
Propiedades
Fórmula molecular |
C8H15N5O2 |
|---|---|
Peso molecular |
213.24 g/mol |
Nombre IUPAC |
ethyl 2-[(4-amino-5-ethyl-1,2,4-triazol-3-yl)amino]acetate |
InChI |
InChI=1S/C8H15N5O2/c1-3-6-11-12-8(13(6)9)10-5-7(14)15-4-2/h3-5,9H2,1-2H3,(H,10,12) |
Clave InChI |
XHSBRYMEGJEMPC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(N1N)NCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)








![2,6-Diamino-N-(4-(5-fluorobenzo[d]thiazol-2-yl)-2-methylphenyl)hexanamidehydrochloride](/img/structure/B13121239.png)


